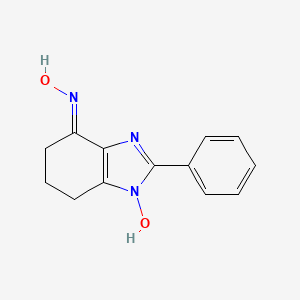
7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one, also known as HPMC, is a synthetic compound that belongs to the class of flavones. It is a potent antioxidant and has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It also scavenges free radicals and reduces oxidative stress, which can lead to cell damage and inflammation.
Biochemical and Physiological Effects:
7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It also reduces oxidative stress and protects against cell damage. In addition, it has been shown to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one is its potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations for lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the research on 7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one. One area of interest is its potential use in the treatment of cancer. It has been shown to have anticancer properties and can inhibit the growth of cancer cells. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. It has been shown to have neuroprotective effects and can improve cognitive function. Overall, the potential therapeutic applications of 7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one make it an exciting area of research for the future.
Conclusion:
In conclusion, 7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It has potent antioxidant and anti-inflammatory properties and has been shown to have various biochemical and physiological effects. Although there are some limitations for lab experiments, the potential therapeutic applications of 7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of 7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one involves the condensation of 4-methylcoumarin and pyrrolidine in the presence of a base catalyst. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to have potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of these diseases.
Propriétés
IUPAC Name |
7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10-8-14(18)19-15-11(10)4-5-13(17)12(15)9-16-6-2-3-7-16/h4-5,8,17H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASUDFHBDFRKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668495 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[1-(4-chlorophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B5910811.png)



![N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5910840.png)


![6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5910871.png)
![5-ethyl-4-{[1-(2-naphthyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5910875.png)